BUTYROSPERMUM PARKII (SHEA BUTTER)
Description
Contextualization of Butyrospermum parkii within Plant Lipid Research
In the broad field of plant lipid research, Butyrospermum parkii butter holds a distinct position. While most vegetable oils and fats consist almost entirely of triglycerides (the saponifiable fraction), shea butter is distinguished by its exceptionally high concentration of unsaponifiable matter. ucc.edu.ghoup.com This fraction can range from 1.2% to as high as 19.8% of the butter's total weight, a stark contrast to the less than 1% found in most other plant-derived lipids. ucc.edu.gh This characteristic makes shea butter a significant subject for research, as the unsaponifiable components, including triterpenes, phytosterols (B1254722), and tocopherols (B72186), are known to possess various bioactive properties. typology.comskinfix.com Furthermore, the triglyceride fraction itself is notable for its relatively simple composition, dominated by just two fatty acids—stearic acid and oleic acid—which dictates its unique physical properties, such as its solid state at room temperature and melting point near human body temperature. researchgate.netnih.gov
Scope and Significance of Advanced Chemical Investigations of the Butyrospermum parkii Lipidome
Advanced chemical investigations into the lipidome of Butyrospermum parkii are crucial for understanding its functionality and potential applications. The lipidome encompasses the complete profile of lipids, including the detailed structure of its triacylglycerols (TAGs) and the rich diversity of compounds within the unsaponifiable fraction. Research has shown that the composition of shea butter, particularly the ratio of stearic acid to oleic acid, varies significantly with the geographical origin of the tree. nih.gov For instance, butter from West African provenances is typically dominant in stearic acid, whereas oleic acid is the dominant fatty acid in butter from Uganda. nih.gov
The significance of these detailed analyses lies in standardizing shea butter for its primary industrial uses. In the food industry, particularly in confectionery, the specific TAG structure, such as the high content of stearic-oleic-stearic (SOS) triglycerides, allows it to be used as a cocoa butter equivalent. cir-safety.org In cosmetics, the unsaponifiable fraction is of paramount importance, with components like triterpene esters, tocopherols (vitamin E), and phytosterols contributing to its reputed emollient, antioxidant, and anti-inflammatory properties. typology.comoup.comskinfix.com Therefore, comprehensive lipidome analysis is essential for quality control and for exploring the full therapeutic and cosmetic potential of this unique plant lipid. researchgate.net
Hierarchical Organization of Research Themes
Research into the chemical composition of Butyrospermum parkii butter is typically organized in a hierarchical manner.
Physicochemical Characterization : The initial level of investigation involves determining the fundamental physicochemical properties. These include parameters such as iodine value, which indicates the degree of unsaturation; saponification value, which relates to the average molecular weight of the fatty acids; and peroxide value, a measure of lipid oxidation. ucc.edu.ghsciencepublishinggroup.comglobaljournals.org This data provides a general quality assessment of the butter.
Saponifiable Fraction Analysis : The next level focuses on the major component of the butter, the saponifiable fraction (typically >85%). This involves:
Fatty Acid Profiling : Identification and quantification of the constituent fatty acids, primarily stearic and oleic acids, but also including palmitic, linoleic, and arachidic acids. ucc.edu.ghsciencepublishinggroup.com
Triacylglycerol (TAG) Analysis : Characterization of the specific triglyceride molecules. Research has identified that shea butter is mainly composed of a few key TAGs, including SOS, stearic-oleic-oleic (SOO), and oleic-oleic-oleic (OOO). cir-safety.orgresearchgate.nettandfonline.com
Unsaponifiable Fraction Analysis : The most complex and often most significant level of research investigates the diverse group of bioactive compounds in the unsaponifiable matter. This research theme is critical for cosmetic and pharmaceutical applications and includes the identification and quantification of:
Triterpenes : A major component of the unsaponifiable fraction, including triterpene alcohols (α-amyrin, β-amyrin, lupeol (B1675499), butyrospermol) and their cinnamic acid and acetate (B1210297) esters. cir-safety.orgcir-safety.orgresearchgate.net
Phytosterols : Including compounds such as campesterol (B1663852), stigmasterol, and β-sitosterol. researchgate.net
Tocopherols : Forms of Vitamin E that act as natural antioxidants. typology.comoup.com
Other Minor Components : Such as phenolic compounds, including catechins, and hydrocarbons like kariten. isdsnet.comresearchgate.net
This hierarchical approach allows for a comprehensive understanding of Butyrospermum parkii butter, from its basic properties as a fat to the specific molecular components responsible for its unique functionality.
Detailed Research Findings
Fatty Acid and Triacylglycerol Composition
The physical properties of shea butter are largely determined by its saponifiable fraction. The dominant fatty acids are stearic acid and oleic acid, which together typically account for 85-90% of the total fatty acids. oup.com The relative proportions of these two acids are the primary determinant of the butter's consistency and are subject to significant geographical variation. nih.gov Other fatty acids are present in smaller quantities. sciencepublishinggroup.com
The arrangement of these fatty acids on the glycerol (B35011) backbone forms the triacylglycerols (TAGs). Research indicates that shea butter is primarily composed of four main TAGs with carbon numbers ranging from CN50 to CN56. nih.gov The principal TAGs identified are stearic-oleic-stearic (SOS), stearic-oleic-oleic (SOO), and oleic-oleic-oleic (OOO). cir-safety.orgcir-safety.org
Table 1: Fatty Acid Composition of Butyrospermum parkii (Shea) Butter Note: Percentages can vary significantly based on origin, processing, and analytical methods.
| Fatty Acid | Type | Percentage Range (%) | Key References |
| Stearic Acid (C18:0) | Saturated | 36.0 - 52.4 | typology.comucc.edu.ghsciencepublishinggroup.com |
| Oleic Acid (C18:1) | Monounsaturated | 36.3 - 50.0 | typology.comucc.edu.ghsciencepublishinggroup.com |
| Palmitic Acid (C16:0) | Saturated | 3.0 - 8.0 | typology.comucc.edu.ghisdsnet.com |
| Linoleic Acid (C18:2) | Polyunsaturated | 4.0 - 8.0 | typology.comisdsnet.comsciencepublishinggroup.com |
| Arachidic Acid (C20:0) | Saturated | 1.3 - 1.5 | ucc.edu.ghisdsnet.com |
| Linolenic Acid (C18:3) | Polyunsaturated | ~0.14 | ucc.edu.gh |
| Myristic Acid (C14:0) | Saturated | ~0.06 | ucc.edu.gh |
Table 2: Major Triacylglycerol (TAG) Composition of Butyrospermum parkii (Shea) Butter
| Triacylglycerol (Abbreviation) | Mean Percentage of Total TAGs (%) | Key References |
| Stearic-Oleic-Stearic (SOS) | 31.2 | cir-safety.orgcir-safety.org |
| Stearic-Oleic-Oleic (SOO) | 27.7 | cir-safety.orgcir-safety.org |
| Oleic-Oleic-Oleic (OOO) | 10.8 | cir-safety.orgcir-safety.org |
The Unsaponifiable Fraction
The unsaponifiable matter is a hallmark of shea butter and the focus of much academic research due to its bioactive constituents. This fraction is rich in triterpenes, which exist as free alcohols and as esters of acetate and cinnamic acid. cir-safety.orgcir-safety.org Key triterpene alcohols identified include α-amyrin, β-amyrin, lupeol, and butyrospermol (B1668138). cir-safety.orgresearchgate.net These compounds, along with phytosterols and tocopherols, are credited with the butter's beneficial properties in skincare. typology.comoup.com The phytosterol profile includes α-spinasterol, Δ7-stigmasterol, and stigmasterol. cir-safety.org
Table 3: Major Components of the Unsaponifiable Fraction of Butyrospermum parkii (Shea) Butter
| Compound Class | Specific Compound | Key References |
| Triterpene Alcohols | α-Amyrin, β-Amyrin, Lupeol, Butyrospermol | cir-safety.orgcir-safety.orgresearchgate.net |
| Triterpene Esters | α-Amyrin Cinnamate (B1238496), Butyrospermol Cinnamate, Lupeol Cinnamate, α-Amyrin Acetate, Lupeol Acetate, Butyrospermol Acetate | cir-safety.orgcir-safety.org |
| Phytosterols | α-Spinasterol, Δ7-Stigmasterol, Stigmasterol, Campesterol, β-Sitosterol | cir-safety.orgresearchgate.net |
| Tocopherols | Vitamin E | typology.comoup.com |
| Phenolics | Catechins | isdsnet.comresearchgate.net |
| Hydrocarbons | Kariten (a polyisoprene) | isdsnet.com |
Properties
CAS No. |
194043-92-0 |
|---|---|
Molecular Formula |
C16H20NO4 |
Origin of Product |
United States |
Botanical Origin and Genetic Determinants of Butyrospermum Parkii Chemical Composition
Genomic Sequencing and Annotation of Vitellaria paradoxa Relevant to Lipid Metabolism
The genome of Vitellaria paradoxa is diploid (2n=24) with an estimated size of 658.7 Mbp, containing over 38,000 coding genes. mdpi.comnih.gov Genomic and transcriptomic studies have been instrumental in identifying the genes and genetic variations that control the biosynthesis of fatty acids and triacylglycerols, the primary components of shea butter.
Research has identified a suite of genes in V. paradoxa that are homologous to key enzymes in the fatty acid biosynthesis pathway. A genome-wide analysis revealed relatively high copy numbers of six crucial enzymes: 3-ketoacyl-ACP synthase I (KASI), 3-ketoacyl-ACP synthase III (KASIII), Acyl-ACP Thioesterase B (FATB), Fatty Acid Desaturase 2 (FAD2), Fatty Acid Desaturase 3 (FAD3), and Fatty Acid Exporter 2 (FAX2). frontiersin.org The presence of these genes suggests a robust genetic framework for the production of the saturated and unsaturated fatty acids that characterize shea butter. frontiersin.org For instance, FATB is known to be involved in the synthesis of saturated fatty acids. preprints.org
Additionally, transcriptomic analysis of shea fruit kernels has identified genes encoding for other important enzymes in lipid metabolism, such as glycerol-3-phosphate acyltransferase (GPAT), lysophospholipid acyltransferase (LPAT), and diacylglycerol acyltransferase (DGAT). nih.govnih.gov These enzymes are critical for the assembly of fatty acids into triacylglycerols. nih.govnih.gov
Significant genetic diversity exists within Vitellaria paradoxa, which in turn influences the triacylglycerol (TAG) composition of shea butter. uliege.benih.gov The primary TAGs in shea butter are 1,3-distearoyl-2-oleoyl-glycerol (SOS), 1-stearoyl-2,3-dioleoyl-glycerol (SOO), and trioleoyl glycerol (B35011) (OOO). nih.gov The relative proportions of these TAGs determine the physical properties of the butter.
Studies have shown that the expression levels of TAG biosynthetic genes vary at different stages of fruit ripening, leading to changes in the TAG profile. nih.gov For example, the proportions of SOO and SOS have been observed to increase significantly as the fruit matures. d-nb.info This variation is also observed across different geographical locations, with oleic acid being dominant in Ugandan provenances (subsp. nilotica) and stearic acid being more prevalent in West African shea butter (subsp. paradoxa). nih.gov A strong negative correlation has been found between the content of stearic acid (C18:0) and oleic acid (C18:1). nih.govresearchgate.net
Major Fatty Acid Composition in Vitellaria paradoxa Subspecies
| Fatty Acid | Subspecies | Average Content (%) | Range (%) |
|---|---|---|---|
| Oleic Acid (C18:1) | paradoxa | 51.26 | 40.3 - 65.7 |
| Stearic Acid (C18:0) | paradoxa | 38.76 | 22.3 - 50.5 |
| Linoleic Acid (C18:2) | paradoxa | 6.45 | 4.8 - 9.0 |
| Palmitic Acid (C16:0) | paradoxa | 3.53 | - |
| Oleic Acid (C18:1) | nilotica | Higher than stearic acid | |
| Stearic Acid (C18:0) | nilotica | Lower than oleic acid |
Data for subsp. paradoxa from a study of 122 superior shea trees. nih.govresearchgate.net Information for subsp. nilotica indicates a general trend. nih.gov
Single Nucleotide Polymorphism (SNP) analysis has emerged as a powerful tool for linking genetic variations to specific phenotypic traits in V. paradoxa. researchgate.net Genome-wide association studies (GWAS) have identified numerous SNPs significantly associated with kernel oil content, as well as kernel length, width, and weight. mdpi.com
For instance, a study using 7,530 SNP markers identified 23 markers significantly associated with these traits. mdpi.com Another study identified 47 significant quantitative trait nucleotides (QTNs) associated with fat-related traits. researchgate.net These analyses have pinpointed candidate genes involved in lipid biosynthesis, such as those encoding for Acetyl-CoA Carboxylase (ACCase), Long-chain Acyl-CoA Synthetase (LACS), and Ketoacyl-ACP synthase (KAS). nih.govuliege.be This information is invaluable for developing marker-assisted selection strategies to breed for shea trees with desired butter characteristics.
Identified Candidate Genes Associated with Fat Content and Fatty Acid Composition in Vitellaria paradoxa
| Gene/Protein Family | Abbreviation | Associated Trait |
|---|---|---|
| Acyl-ACP Thioesterase B | FATB | Oil Content |
| Acyl-CoA-binding protein | ACBP | Oil Content |
| Long Chain Acyl-CoA Synthetase | LACS | Oil Content |
| Fatty acid exporter | FAX2 | Oil Content |
| 3-ketoacyl-ACP synthase II | KASII | Oil Content |
| Fatty acid desaturases | FADs | Oil Content |
| Acetyl-CoA Carboxylase | ACCase | Fatty Acid Biosynthesis |
Transcriptomic Profiling of Genes Associated with Lipid Accumulation and Specific Metabolite Synthesis in Butyrospermum parkii Fruit Kernels
Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, provides a dynamic view of gene expression during different developmental stages. In shea fruit kernels, this approach has been used to identify genes that are actively involved in lipid accumulation and the synthesis of specific metabolites.
By comparing the transcriptomes of shea fruits at different ripening stages with varying levels of SOS, researchers have identified a list of TAG biosynthetic genes potentially involved in TAG biosynthesis. nih.govnih.gov Specifically, studies have predicted and in some cases cloned genes for glycerol-3-phosphate acyltransferase (GPAT), lysophospholipid acyltransferase (LPAT), and diacylglycerol acyltransferase (DGAT). nih.govnih.govresearchgate.net For example, one study identified 4 GPAT genes, 8 LPAT genes, and 11 DGAT genes from the assembled transcriptome. nih.govnih.govresearchgate.net
The heterologous expression of some of these identified genes in yeast (Saccharomyces cerevisiae) has confirmed their function in altering fatty acid and lipid profiles, underscoring their role in shea butter biosynthesis. nih.govnih.gov This transcriptomic data not only illuminates the molecular machinery behind shea butter production but also provides a valuable resource for future genetic engineering efforts aimed at enhancing the yield and quality of this important natural product.
Biosynthetic Pathways and Metabolic Regulation of Butyrospermum Parkii Lipids
Triacylglycerol (TAG) Biosynthesis Pathway Elucidation in Butyrospermum parkii
The primary storage lipids in shea butter are triacylglycerols, with the most valuable being 1,3-distearoyl-2-oleoyl-glycerol (Stearoyl-Oleoyl-Stearoyl or SOS). The synthesis of these TAGs follows the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone. Transcriptomic analysis of developing shea fruit kernels has led to the prediction and identification of the key enzyme families involved in this process. nih.gov
The assembly of the TAG molecule is a three-step enzymatic process:
Step 1: An acyl group is transferred from an acyl-coenzyme A (acyl-CoA) pool to the sn-1 position of glycerol-3-phosphate.
Step 2: A second acyl group is added to the sn-2 position of the resulting lysophosphatidic acid.
Step 3: The phosphate (B84403) group is removed to form diacylglycerol (DAG), which is then acylated at the sn-3 position to yield TAG.
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and often rate-limiting step in TAG synthesis: the acylation of the sn-1 position of glycerol-3-phosphate. aocs.orgmdpi.com In Butyrospermum parkii, transcriptome analysis has predicted the existence of four GPAT genes. nih.gov Plant GPATs exist as multiple isoforms, typically localized in the endoplasmic reticulum (ER) or mitochondria, and they exhibit different substrate specificities. nih.govmdpi.comnih.gov Some isoforms preferentially utilize saturated fatty acyl-CoAs like stearoyl-CoA, while others favor unsaturated ones. nih.gov This substrate preference is a critical determinant of the final TAG structure. Given the high stearic acid content at the sn-1 position of shea butter TAGs, it is hypothesized that specific GPAT isoforms in shea possess a high affinity for stearoyl-CoA, thereby initiating the formation of the SOS precursor. However, the precise functional roles and substrate preferences of the four individual GPAT isoforms in B. parkii have not yet been biochemically characterized.
The second acylation step is catalyzed by lysophospholipid acyltransferase (LPAT), which esterifies a fatty acid to the sn-2 position of lysophosphatidic acid. Research has identified eight potential LPAT genes in the shea tree transcriptome. nih.gov The specificity of LPAT is crucial for the composition of shea butter, as the sn-2 position is predominantly occupied by oleic acid in the valuable SOS molecule. Plant LPAT enzymes are known to exhibit stringent acyl-specificity. researchgate.net The high prevalence of oleoyl (B10858665) groups at the sn-2 position strongly suggests that the active LPAT isoforms in developing shea kernels have a pronounced substrate preference for oleoyl-CoA over other available acyl-CoAs, such as stearoyl-CoA. While the existence of eight LPAT genes suggests a complex regulation and potential for varied functions, the specific activity and detailed substrate kinetics of these individual isoforms in B. parkii remain to be elucidated.
The final and committed step in TAG biosynthesis is catalyzed by diacylglycerol acyltransferase (DGAT), which adds an acyl group to the sn-3 position of diacylglycerol (DAG). nih.govwustl.edu This step is pivotal in determining the final TAG species. Transcriptomic studies have predicted eleven DGAT genes in B. parkii. nih.gov Functional characterization through heterologous expression in Saccharomyces cerevisiae (yeast) has confirmed the activity of several of these enzymes. nih.gov
Notably, two specific isoforms, VpDGAT1 and VpDGAT7 , have been identified as functional DGATs that are likely key players in the high accumulation of SOS TAGs. nih.gov For the synthesis of SOS, the DGAT enzyme must efficiently utilize 1-stearoyl-2-oleoyl-glycerol as an acceptor and stearoyl-CoA as the acyl donor. The high efficiency of SOS production in shea kernels suggests that enzymes like VpDGAT1 and VpDGAT7 possess high specificity for this particular substrate combination, driving the synthesis towards the desired symmetric TAG structure that defines the quality of shea butter.
| Enzyme Family | Predicted Genes in B. parkii | Key Function in TAG Biosynthesis | Implied Role in SOS Formation |
| GPAT | 4 | Acylates sn-1 position of glycerol-3-phosphate | Preferential use of stearoyl-CoA |
| LPAT | 8 | Acylates sn-2 position of lysophosphatidic acid | Preferential use of oleoyl-CoA |
| DGAT | 11 | Acylates sn-3 position of diacylglycerol | High specificity for stearoyl-CoA and 1-stearoyl-2-oleoyl-DAG (VpDGAT1, VpDGAT7) |
Biosynthesis of Unsaponifiable Lipids and Specialized Metabolites
A significant portion of shea butter (typically 3-12%) consists of an unsaponifiable fraction rich in bioactive compounds, primarily triterpene alcohols and sterols. These molecules are synthesized through the isoprenoid pathway.
The triterpene alcohols in shea butter are synthesized from the linear precursor 2,3-oxidosqualene (B107256). The first key diversification step is the cyclization of 2,3-oxidosqualene, catalyzed by enzymes known as oxidosqualene cyclases (OSCs). wikipedia.orgnih.gov Different OSCs produce distinct cyclic triterpene skeletons. The major triterpene alcohols found in shea butter are products of specific OSCs:
α-Amyrin and β-Amyrin: Produced by α-amyrin synthase and β-amyrin synthase, respectively.
Lupeol (B1675499): Produced by lupeol synthase. wikipedia.org
Butyrospermol (B1668138): Produced by a putative butyrospermol synthase.
While these are the established general pathways in plants, the specific OSC enzymes from B. parkii that synthesize these compounds have not been isolated and characterized.
A defining feature of shea butter's unsaponifiable fraction is that these triterpene alcohols are predominantly found as esters of cinnamic acid and acetic acid. wikipedia.org This derivatization is an enzymatic process where an acyl group from a donor molecule (like acetyl-CoA or cinnamoyl-CoA) is transferred to the hydroxyl group of the triterpene. The enzymes responsible for this are acyltransferases. In plants, the BAHD acyltransferase family is known to be involved in the formation of similar specialized esters. nih.govfrontiersin.orgnih.gov It is therefore likely that specific BAHD-family enzymes in shea are responsible for catalyzing the formation of triterpene cinnamates and acetates, which contribute significantly to the butter's anti-inflammatory properties.
| Major Triterpene Alcohol | Corresponding Esters in Shea Butter | Putative Biosynthetic Enzyme |
| α-Amyrin | α-Amyrin Acetate (B1210297), α-Amyrin Cinnamate (B1238496) | α-Amyrin Synthase |
| β-Amyrin | β-Amyrin Acetate, β-Amyrin Cinnamate | β-Amyrin Synthase |
| Lupeol | Lupeol Acetate, Lupeol Cinnamate | Lupeol Synthase |
| Butyrospermol | Butyrospermol Acetate, Butyrospermol Cinnamate | Butyrospermol Synthase |
Plant sterols, or phytosterols (B1254722), are also synthesized from 2,3-oxidosqualene. In contrast to fungi and animals which use lanosterol (B1674476) as a precursor, the biosynthetic pathway in higher plants proceeds via the cyclization of 2,3-oxidosqualene into cycloartenol (B190886) , catalyzed by the enzyme cycloartenol synthase (CAS). nih.govnih.gov
Following the formation of the initial cycloartenol skeleton, the pathway involves a series of modifications, including demethylations and the alkylation of the side chain. A key step in the biosynthesis of the major shea sterols is the introduction of a methyl or ethyl group at the C-24 position, a reaction catalyzed by the enzyme sterol methyltransferase (SMT). nih.govbiocyclopedia.com This leads to the formation of prominent phytosterols identified in shea butter, such as α-spinasterol and Δ7-stigmasterol. Although this cycloartenol-based pathway is the canonical route for phytosterol synthesis in plants, the specific enzymes from B. parkii have not been functionally confirmed.
Tocopherol Biosynthesis and Isomer Specificity
Tocopherols (B72186), collectively known as Vitamin E, are a class of lipid-soluble antioxidant compounds synthesized by photosynthetic organisms. In Butyrospermum parkii, the biosynthesis of tocopherols occurs in the plastids of the seed kernel. The pathway begins with the formation of the aromatic head group, homogentisic acid (HGA), which is derived from the shikimate pathway. Simultaneously, a 20-carbon phytyl diphosphate (B83284) (PDP) tail is synthesized via the methylerythritol 4-phosphate (MEP) pathway.
The crucial condensation reaction between HGA and PDP is catalyzed by the enzyme homogentisate (B1232598) phytyltransferase (HPT), resulting in the formation of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). Subsequent methylation and cyclization steps determine the final isomer of tocopherol produced. For instance, the methylation of MPBQ followed by the action of tocopherol cyclase yields δ-tocopherol. Alternatively, if MPBQ is first cyclized and then methylated, the pathway leads to the formation of γ-tocopherol. Further methylation steps convert these precursors into β-tocopherol and the biologically most active isomer, α-tocopherol.
In Butyrospermum parkii butter, there is a distinct specificity towards the α-tocopherol isomer. researchgate.net Analysis of shea butter from various African provenances reveals that α-tocopherol is the principal form, accounting for an average of 64% of the total tocopherol content. researchgate.netkuatra.com.trnih.gov The remaining isomers, γ-tocopherol, δ-tocopherol, and β-tocopherol, are present in significantly lower proportions. kuatra.com.tr The total tocopherol concentration in shea butter is highly variable, ranging from as low as 29 µg/g to a maximum of 805 µg/g, with a mean value of approximately 220 µg/g across numerous samples. researchgate.netkuatra.com.trnih.gov Studies have indicated that environmental factors, particularly climate, significantly influence the tocopherol content, with shea butters from hotter, drier climates exhibiting strikingly higher concentrations of α-tocopherol. kuatra.com.trnih.gov For example, samples from Chad averaged 414 µg/g of α-tocopherol, while those from cooler, highland areas in Uganda had a mean of 29 µg/g. researchgate.netnih.gov
| Tocopherol Isomer | Mean Percentage of Total Tocopherols (%) | Typical Concentration Range (µg/g) |
|---|---|---|
| α-Tocopherol | ~64% | 29 - 786 |
| γ-Tocopherol | ~14% | Variable, typically lower than alpha |
| δ-Tocopherol | ~15% | Variable, typically lower than alpha |
| β-Tocopherol | ~7% | Variable, typically lower than alpha |
Phenolic Compound Biosynthesis (e.g., Catechins)
The biosynthesis of phenolic compounds in Butyrospermum parkii kernels originates from the shikimate pathway, a core metabolic route that produces the aromatic amino acid phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) then converts phenylalanine into cinnamic acid, which serves as the gateway to the phenylpropanoid pathway. This pathway generates a variety of phenolic compounds.
For the biosynthesis of catechins, which are flavonoids, the pathway proceeds through the synthesis of chalcone (B49325), catalyzed by chalcone synthase (CHS). Chalcone is then isomerized to a flavanone, which undergoes a series of hydroxylation, reduction, and epimerization reactions to produce the various catechin (B1668976) compounds. Analysis of Butyrospermum parkii kernels has identified a rich and complex profile of phenolic constituents. nih.govfumben.com These include eight primary catechin compounds: gallic acid, catechin, epicatechin, epicatechin gallate, gallocatechin, epigallocatechin, gallocatechin gallate, and epigallocatechin gallate. nih.govresearchgate.netcir-safety.org Additionally, other phenolics such as quercetin (B1663063) and trans-cinnamic acid have been identified. nih.govfumben.comcir-safety.org
The concentration of these compounds can be substantial, with the mean total content of the eight catechin compounds in shea kernels being approximately 4000 parts per million (ppm), or 0.4% of the kernel's dry weight. nih.govresearchgate.net This content can range significantly, from 2100 to 9500 ppm, depending on the provenance of the shea nuts. fumben.comcir-safety.org Among these, gallic acid is often the most abundant single phenolic compound, comprising an average of 27% of the total measured phenols and, in some populations, exceeding 70%. nih.govresearchgate.net
| Phenolic Compound | Presence in Shea Kernels | Mean Total Catechin Content (ppm) |
|---|---|---|
| Gallic Acid | ✔ | 4000 (Range: 2100 - 9500) |
| Catechin | ✔ | |
| Epicatechin | ✔ | |
| Epicatechin gallate | ✔ | |
| Gallocatechin | ✔ | |
| Epigallocatechin | ✔ | |
| Gallocatechin gallate | ✔ | |
| Epigallocatechin gallate | ✔ | |
| Quercetin | ✔ | N/A |
| trans-Cinnamic acid | ✔ | N/A |
Regulatory Mechanisms of Lipid Accumulation and Compositional Shifts During Fruit Ripening
The accumulation of lipids in the kernel of Butyrospermum parkii is a highly regulated process that intensifies during the later stages of fruit development and ripening. This process involves the coordination of carbohydrate metabolism, de novo fatty acid synthesis in the plastids, and triacylglycerol (TAG) assembly in the endoplasmic reticulum. frontiersin.org
The regulation of this intricate metabolic network is controlled at the transcriptional level by a suite of transcription factors. While direct studies on Butyrospermum parkii are limited, research on other oil-rich fruits like the oil palm suggests that key regulators, such as the transcription factor WRINKLED1 (WRI1), play a central role. nih.govpeerj.com WRI1 is known to upregulate genes involved in glycolysis and fatty acid biosynthesis, thereby increasing the flux of carbon towards lipid production. peerj.com The expression of such transcription factors is typically highest during the period of most rapid oil accumulation.
As the shea fruit ripens, significant shifts occur in both the total lipid content and the composition of the stored TAGs. Early in development, the lipid content is low, but it increases dramatically during maturation, with studies showing a rise from as little as 2% to over 25% of the fruit's weight. researchgate.netresearchgate.net Concurrently, the composition of the fatty acids being synthesized and incorporated into TAGs changes. A key characteristic of shea butter is the high proportion of stearic acid (C18:0) and oleic acid (C18:1). The ratio of these two fatty acids is a critical determinant of the butter's physical properties and is influenced by the expression and activity of enzymes like fatty acid desaturases during ripening. researchgate.net The primary TAG molecule responsible for the desirable properties of shea butter is 1,3-distearoyl-2-oleoyl-glycerol (SOS). researchgate.net The synthesis of this specific TAG is dependent on the availability of stearic and oleic acid precursors and the activity of acyltransferases, such as diacylglycerol acyltransferase (DGAT), which catalyzes the final step of TAG assembly. mdpi.com The changing expression of these key enzyme-encoding genes throughout fruit ripening dictates the final lipid profile of the mature shea kernel. mdpi.com
| Fruit Ripening Stage | Relative Lipid Content (% of Fruit Weight) | Primary Fatty Acid Composition Shift |
|---|---|---|
| Immature/Early Development | Low (e.g., 2-5%) | Higher proportion of unsaturated fatty acids (e.g., linoleic acid). |
| Mid-Development | Moderate (Increasing) | Increasing synthesis of oleic and stearic acids. |
| Mature/Ripe | High (e.g., >25%) | Predominance of stearic acid and oleic acid, leading to high levels of SOS triacylglycerols. |
Advanced Chemical Compositional Analysis of Butyrospermum Parkii Lipids
Comprehensive Fatty Acyl Chain Compositional Analysis
The fatty acid profile of shea butter is a defining characteristic, primarily composed of stearic acid and oleic acid, which together constitute about 85% to 90% of the total fatty acids. The ratio of these two fatty acids significantly influences the consistency of the butter, with a higher stearic acid content resulting in a firmer product. West African shea butter, for instance, tends to have a higher stearic acid content, while Ugandan shea butter is known for its consistently high oleic acid content.
Other major fatty acids present in smaller quantities include palmitic acid, linoleic acid, and arachidic acid. The specific distribution of these fatty acids can vary. For example, one analysis of shea butter from Northern Ghana reported stearic acid at 52.4%, oleic acid at 36.3%, palmitic acid at 3%, linoleic acid at 5.4%, and arachidic acid at 1.5%. In contrast, another study on crude shea butter from Burkina Faso found oleic acid to be slightly more dominant at approximately 42.07%, with stearic acid at 40.38%.
| Fatty Acid | Composition Range (%) | Reference |
|---|---|---|
| Stearic Acid (C18:0) | 25 - 56 | |
| Oleic Acid (C18:1) | 30 - 62 | |
| Palmitic Acid (C16:0) | 2 - 10 | |
| Linoleic Acid (C18:2) | 1 - 11 | |
| Arachidic Acid (C20:0) | < 3.5 | |
| Linolenic Acid (C18:3) | < 1.0 |
The arrangement of fatty acids on the glycerol (B35011) backbone of triacylglycerols (TAGs) is a critical factor in determining the physical properties of shea butter. The principal TAGs found in shea butter are stearic-oleic-stearic (SOS), stearic-oleic-oleic (SOO), and oleic-oleic-oleic (OOO). A study analyzing 36 samples from seven countries found the mean percentages of these TAGs to be 31.2% for SOS, 27.7% for SOO, and 10.8% for OOO. The high content of SOS, a high-melting TAG, is more prevalent in West African shea butter, contributing to its firmer texture.
The specific positioning of fatty acids on the glycerol molecule further defines the butter's characteristics. In shea butter, the saturated fatty acids, primarily stearic acid, tend to occupy the sn-1 and sn-3 positions, while the unsaturated fatty acid, oleic acid, is predominantly found at the sn-2 position. This specific isomeric arrangement is a key reason for shea butter's use as a cocoa butter equivalent, as it mimics the TAG structure of cocoa butter.
Detailed Characterization of Unsaponifiable Lipids
A distinguishing feature of shea butter is its remarkably high content of unsaponifiable matter, which can range from 2% to 12%, and in some reports, up to 17%. This fraction is a rich source of bioactive compounds, including triterpene alcohols, sterols, and tocopherols (B72186).
The unsaponifiable fraction of shea butter contains a significant amount of triterpene alcohols, which are present both in their free form and as esters of acetic and cinnamic acid. The major triterpene alcohols identified are α-amyrin, β-amyrin, lupeol (B1675499), and butyrospermol (B1668138). Minor triterpenes include ψ-taraxasterol, taraxasterol, parkeol, 24-methylene-24-dihydroparkeol, 24-methylenecycloartanol, dammaradienol, and 24-methylenedammarenol. The total triterpene alcohol content in the unsaponifiable lipids can range from 22% to 72%.
The triterpene esters are also significant, with α-amyrin cinnamate (B1238496) being the most abundant. Other prominent esters include butyrospermol cinnamate, α-amyrin acetate (B1210297), and lupeol cinnamate.
| Compound | Fraction | Mean Composition (%) | Reference |
|---|---|---|---|
| α-Amyrin | Triterpene Alcohols | 36.3 | |
| β-Amyrin | 9.6 | ||
| Lupeol | 21.0 | ||
| Butyrospermol | 20.3 | ||
| α-Amyrin Cinnamate | Triterpene Esters | 29.3 | |
| Butyrospermol Cinnamate | 14.8 | ||
| α-Amyrin Acetate | 14.1 | ||
| Lupeol Cinnamate | 9.0 |
Phytosterols (B1254722) are another important class of compounds within the unsaponifiable fraction of shea butter. The primary sterols identified are alpha-spinasterol (B1681983) and delta-7-stigmasterol. Other sterols such as campesterol (B1663852) and β-sitosterol are also present. The total sterol and triterpene content can account for approximately 50% of the total unsaponifiable matter in shea butter.
| Sterol | Reference |
|---|---|
| α-Spinasterol | |
| Δ7-Stigmasterol |
Phenolic Compound Quantification and Structural Elucidation (e.g., Catechins)
The non-saponifiable fraction of Butyrospermum parkii butter is a rich source of phenolic compounds, which are significant contributors to its antioxidant properties. researchgate.netnih.gov Detailed analysis using liquid chromatography-mass spectrometry (LC-MS) has enabled the structural elucidation and quantification of these molecules, with a particular focus on the catechin (B1668976) family. researchgate.netafricanfairtradesociety.com
Research has identified at least eight distinct catechin compounds within shea kernels. africanfairtradesociety.com These include gallic acid, catechin, epicatechin, epicatechin gallate, gallocatechin, epigallocatechin, gallocatechin gallate, and epigallocatechin gallate. africanfairtradesociety.com Accompanying these catechins are other phenolic molecules such as quercetin (B1663063) and trans-cinnamic acid. researchgate.netafricanfairtradesociety.com
Quantitative studies have shown significant variability in the concentration of these compounds, influenced by the geographic origin and processing methods of the shea nuts. Analysis of shea kernels has revealed a mean total content of the eight primary catechin compounds to be approximately 4000 parts per million (ppm), with a wide range of 2100 to 9500 ppm. researchgate.netafricanfairtradesociety.com Gallic acid is often the most abundant single phenolic compound, in some cases exceeding 70% of the total measured phenols. africanfairtradesociety.com
When analyzing the butter itself, the total phenolic content (TPC) is lower than in the raw kernels, as the concentration is affected by the extraction process. researchgate.net Studies on crude shea butter report a TPC of about 0.211 mg/g. mdpi.com Similarly, the total flavonoid content, a subgroup of polyphenols, has been measured at approximately 40.14 mg of catechin equivalent per 100 g of oil in crude shea butter. mdpi.com
Identified Phenolic Compounds in Butyrospermum parkii
| Compound Class | Specific Compound | Method of Identification |
|---|---|---|
| Catechins | Gallic acid | LC-MS |
| Catechin | LC-MS | |
| Epicatechin | LC-MS | |
| Epicatechin gallate | LC-MS | |
| Gallocatechin | LC-MS | |
| Epigallocatechin | LC-MS | |
| Gallocatechin gallate | LC-MS | |
| Epigallocatechin gallate | LC-MS | |
| Flavonols | Quercetin | LC-MS |
| Phenolic Acids | trans-Cinnamic acid | LC-MS |
Volatile Organic Compound Profiling and Aroma Precursor Identification
The characteristic aroma of Butyrospermum parkii butter is composed of a complex mixture of volatile organic compounds (VOCs). The specific profile of these VOCs is heavily influenced by the processing methods applied to the shea nuts, particularly roasting, boiling, and extraction techniques. mdpi.comresearchgate.net Analytical techniques such as headspace solid-phase microextraction (HS-SPME) and purge and trap methods, coupled with gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-MS/O), have been instrumental in identifying the key odorants. researchgate.netmdpi.com
Over 100 different volatile components have been identified in the headspace of shea butter. researchgate.netresearchgate.net These compounds belong to several chemical classes, including alcohols, aldehydes, ketones, organic acids, furans, and pyrazines. mdpi.comcifor-icraf.org Aldehydes and alcohols are considered the dominant aroma-active compound classes. mdpi.com
Key aroma precursors are primarily the fatty acids and amino acids present in the shea kernels. The degradation of these precursors during thermal processing (roasting) leads to the formation of many of the signature aroma compounds:
Lipid Oxidation: The oxidation of unsaturated fatty acids is a major source of volatile aldehydes and alcohols. mdpi.com For example, straight-chain alcohols like 3-hexanol (B165604), a powerful key odorant, can be generated from the oxidative degradation of corresponding aldehydes like hexanal. mdpi.com Other identified lipid degradation products include (E)-2-heptenal and (E,E)-2,4-nonadienal. researchgate.net
Maillard Reaction and Strecker Degradation: The reaction between amino acids and reducing sugars during heating gives rise to a variety of heterocyclic compounds. Furans, such as furfural, which imparts a sweet, caramel-like note, are products of carbohydrate degradation. mdpi.com Pyrazines, which contribute roasted and nutty aromas, are also classic Maillard reaction products. cifor-icraf.org Benzaldehyde, with its nutty odor, is formed via the Strecker degradation of aromatic amino acids. mdpi.com
The extraction method significantly impacts the final aroma profile. Cold-press extraction tends to yield a butter with a higher total amount of volatile compounds and more key odorants compared to traditional boiling or solvent extraction methods. mdpi.com
Key Volatile and Aroma-Active Compounds in Butyrospermum parkii Butter
| Compound Class | Specific Compound | Associated Aroma/Note | Potential Precursor/Origin |
|---|---|---|---|
| Alcohols | 3-Hexanol | Green | Lipid Oxidation |
| 1-Penten-3-ol | - | Lipid Oxidation | |
| Glycerol | - | Hydrolysis of Triglycerides | |
| Aldehydes | 3-Methylbutanal | Chocolate | Strecker Degradation |
| Benzaldehyde | Almond, nutty | Strecker Degradation | |
| Hexanal | Green, fatty | Lipid Oxidation | |
| (E,E)-2,4-Nonadienal | Fatty | Lipid Oxidation | |
| Furans | Furfural | Caramel, sweet | Maillard Reaction |
| 2-Pentylfuran | - | Lipid Oxidation | |
| Pyrazines | Alkylpyrazines | Roasted, nutty | Maillard Reaction |
| Acids | Acetic acid | Sour | Degradation Product |
| Hexanoic acid | Pungent, musty | Degradation Product |
Lipidomics and Metabolomics Approaches for Global Molecular Characterization
To achieve a global molecular characterization of Butyrospermum parkii butter, lipidomics and metabolomics approaches utilizing advanced mass spectrometry techniques are employed. These methods provide a comprehensive snapshot of the complex lipid and metabolite profile, moving beyond the analysis of just fatty acids to include the intricate composition of triacylglycerols (TAGs) and the extensive unsaponifiable fraction.
The lipid profile of shea butter is dominated by a saponifiable fraction rich in TAGs. nih.gov The primary fatty acids esterified to the glycerol backbone are stearic acid and oleic acid, which together can constitute up to 90% of the total fatty acids. researchgate.net Lipidomic analyses, using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), reveal that the major TAGs are stearic-oleic-stearic (SOS), stearic-oleic-oleic (SOO), and oleic-oleic-oleic (OOO). researchgate.netcir-safety.org The relative proportions of these TAGs vary significantly with the geographic origin of the shea butter. nih.gov
Metabolomic characterization focuses heavily on the rich unsaponifiable fraction, which can range from 2% to as high as 12%. cir-safety.orgaston-chemicals.com This fraction is a complex mixture of bioactive metabolites. A significant portion of this fraction consists of triterpene alcohols and their acetate and cinnamate esters. cir-safety.orgcir-safety.org Key triterpenes identified include α-amyrin, β-amyrin, lupeol, and butyrospermol. cir-safety.orgcir-safety.org Their cinnamate esters, such as α-amyrin cinnamate and butyrospermol cinnamate, are also major constituents. cir-safety.org
These global characterization approaches demonstrate that shea butter is not merely a simple fat but a complex biomaterial. The detailed molecular inventory provided by lipidomics and metabolomics is crucial for understanding the relationship between chemical composition and the functional properties of the butter, and for verifying quality and origin. researchgate.netnih.gov
Mechanistic Investigations of Isolated Bioactive Constituents from Butyrospermum Parkii in Cellular and Acellular Models
Antioxidant Mechanisms of Triterpenes and Phenolics in In Vitro Systems
Bioactive compounds from Butyrospermum parkii, particularly triterpenes and phenolics, have demonstrated significant antioxidant properties in various in vitro models. These effects are primarily attributed to their ability to scavenge free radicals and quench reactive oxygen species.
The capacity of shea butter constituents to donate hydrogen atoms or electrons to neutralize free radicals has been quantified using several established assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: Polar extracts from shea butter, which are rich in phenolic compounds, have shown moderate activity in scavenging the DPPH radical and strong activity against the ABTS radical cation. nih.gov The scavenging capacity in these assays is often correlated with the total phenolic content of the extracts. nih.gov While crude shea butter itself may not show direct activity in these tests, its polar fractions exhibit notable radical scavenging capabilities. nih.gov
Table 1: Free Radical Scavenging Activity of Butyrospermum parkii Constituents
| Bioactive Constituent/Extract | Assay | Finding | Reference |
|---|---|---|---|
| Polar Extracts (Phenolics) | DPPH | Moderate scavenging activity | nih.gov |
| Polar Extracts (Phenolics) | ABTS | Strong scavenging activity | nih.gov |
| Parkioside B (Triterpenoid Saponin) | DPPH | Activity comparable to Trolox/BHT | nih.govresearchgate.net |
| Parkioside B (Triterpenoid Saponin) | ABTS | Activity comparable to Trolox/BHT | nih.govresearchgate.net |
| Parkioside B (Triterpenoid Saponin) | Oxygen Radicals | Significant scavenging activity | nih.govresearchgate.net |
| Parkioside B (Triterpenoid Saponin) | Nitric Oxide Radicals | Significant scavenging activity | nih.govresearchgate.net |
Beyond stable free radicals, constituents of Butyrospermum parkii are effective against highly reactive and damaging species.
Singlet Oxygen (¹O₂) Quenching: Both crude shea butter and its polar extracts have been shown to behave as quenchers of singlet oxygen in a dose-dependent manner. nih.gov Singlet oxygen is a high-energy form of oxygen that can be generated in the skin through photosensitization by UV radiation and can cause significant cellular damage. The ability of shea butter components to quench ¹O₂ highlights a photoprotective mechanism. nih.gov
General ROS Scavenging: The demonstrated efficacy against various radicals suggests a broader capability to neutralize different reactive oxygen species (ROS). nih.govresearchgate.net Triterpene saponins (B1172615), in particular, can react with free radicals, preventing the propagation of free radical chain reactions and thus protecting cellular components from oxidative damage. researchgate.net
Anti-inflammatory Pathways Modulated by Specific Chemical Entities in Cell Culture Models
Extracts from shea butter have been shown to modulate key signaling pathways involved in the inflammatory response, providing a molecular basis for its traditional use in treating inflammatory conditions.
Research using macrophage cell lines, which are central to the inflammatory process, has elucidated the specific molecular targets of shea butter constituents.
Inhibition of the NF-κB Pathway: Studies using a methanolic extract of shea butter (SBE) on lipopolysaccharide (LPS)-activated J774 macrophage cells have shown significant anti-inflammatory effects. nih.govresearchgate.net LPS, a component of bacterial cell walls, triggers a strong inflammatory response by activating the transcription factor Nuclear Factor-kappa B (NF-κB). researchgate.net The shea butter extract was found to suppress this pathway by inhibiting the phosphorylation of IκB, a key step that normally leads to the release and nuclear translocation of NF-κB. nih.govresearchgate.net
Downregulation of Pro-inflammatory Mediators: By inhibiting the NF-κB pathway, the shea butter extract effectively reduced the expression and production of several pro-inflammatory enzymes and cytokines in a dose-dependent manner. nih.govresearchgate.net This includes:
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The expression of these pro-inflammatory enzymes was significantly inhibited at both the protein and mRNA levels. nih.govresearchgate.net
Pro-inflammatory Cytokines: The production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-12 (IL-12) was also markedly reduced. nih.govresearchgate.net
Table 2: Modulation of Inflammatory Mediators by Shea Butter Extract (SBE) in LPS-Activated Macrophages
| Inflammatory Mediator | Effect of SBE | Pathway Implicated | Reference |
|---|---|---|---|
| iNOS | Inhibition of mRNA and protein expression | NF-κB | nih.govresearchgate.net |
| COX-2 | Inhibition of mRNA and protein expression | NF-κB | nih.govresearchgate.net |
| TNF-α | Reduction in production and mRNA expression | NF-κB | nih.govresearchgate.net |
| IL-1β | Reduction in production and mRNA expression | NF-κB | nih.govresearchgate.net |
| IL-12 | Reduction in production and mRNA expression | NF-κB | nih.govresearchgate.net |
| NF-κB | Suppression of nuclear translocation via IκB | - | nih.govresearchgate.net |
Anti-proliferative Activity of Triterpenoid (B12794562) Saponins in Defined Cancer Cell Lines
Certain triterpenoid saponins isolated from Butyrospermum parkii exhibit cytotoxic and anti-proliferative effects against specific cancer cell lines, indicating their potential as templates for anti-cancer drug development.
The anti-cancer activity of these saponins is linked to their ability to induce cell death and potentially halt cell division in malignant cells.
Cytotoxic Effects: Phytochemical investigations of the root bark of Butyrospermum parkii led to the isolation of several triterpenoid saponins. nih.gov One of these compounds, identified as parkioside B, demonstrated significant cytotoxic activity against two specific human cancer cell lines: A375 (malignant melanoma) and T98G (glioblastoma multiforme), with IC₅₀ values of 2.74 and 2.93 μM, respectively. nih.govresearchgate.net This indicates potent cell-killing capabilities at micromolar concentrations. The same study showed that parkioside B was also tested against MDA-MB-231 (human breast adenocarcinoma) and HCT116 (colon carcinoma) cell lines, though the potent activity was highlighted for A375 and T98G. researchgate.net
Cell Cycle Arrest: While the specific study on parkioside B focused on cytotoxicity, the broader class of triterpenoid saponins is known to exert anti-proliferative effects by inducing cell cycle arrest. nih.govresearchgate.netnih.gov Saponins can halt the progression of the cell cycle, often at the G0/G1 or S phase, by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (Cdks). nih.gov This mechanism prevents cancer cells from dividing and proliferating, ultimately contributing to the observed cytotoxic outcomes. nih.govnih.gov
Table 3: Cytotoxic Activity of Parkioside B from Butyrospermum parkii
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| A375 | Malignant Melanoma | 2.74 | nih.govresearchgate.net |
| T98G | Glioblastoma Multiforme | 2.93 | nih.govresearchgate.net |
Enzymatic Modulation by Butyrospermum parkii Components in Biochemical Assays
The therapeutic properties of Butyrospermum parkii (shea butter) are largely attributed to its rich concentration of bioactive triterpenes, which have been the subject of numerous mechanistic investigations. hyomen.org These studies, utilizing various biochemical assays, have demonstrated that isolated constituents from shea butter can modulate the activity of several key enzymes involved in inflammatory and tissue-degradative processes. The primary components responsible for these effects are triterpene alcohols and their corresponding acetate (B1210297) and cinnamate (B1238496) esters, including lupeol (B1675499), α-amyrin, β-amyrin, and butyrospermol (B1668138). hyomen.orgcosmeticsandtoiletries.com
Research has focused on the ability of these compounds to inhibit enzymes that are pro-inflammatory or involved in the breakdown of the extracellular matrix. For instance, lupeol, a dominant triterpene in shea butter, has been shown to suppress the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). cosmeticsandtoiletries.comresearchgate.net The mechanism for this is linked to its ability to inhibit the phosphorylation of IκB and prevent the nuclear translocation of NF-κB, a key transcription factor for these inflammatory enzymes. cosmeticsandtoiletries.com
Furthermore, esters of lupeol and other triterpenes from shea butter have demonstrated significant protease-inhibiting activity. cosmeticsandtoiletries.com In ex vivo studies, shea butter triterpenes were found to markedly reduce collagenase activity, with treated skin explants showing a 91% reduction in the enzyme's activity compared to controls. cosmeticsandtoiletries.com This suggests a protective effect on collagen, a critical component of the skin's dermal matrix. cosmeticsandtoiletries.com Lupeol esters have been noted for their capacity to selectively inhibit both metalloproteases and serine proteases. cosmeticsandtoiletries.com
In assays designed to screen for anti-inflammatory and anti-tumor-promoting agents, triterpene esters from shea fat have shown potent inhibitory effects. jst.go.jpnih.gov Specifically, a series of triterpene acetates and cinnamates were evaluated for their ability to inhibit the inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), a known activator of protein kinase C (PKC). nih.govchopsaver.com All tested compounds exhibited marked anti-inflammatory activity. nih.gov Among them, lupeol cinnamate was identified as the most potent inhibitor. jst.go.jpnih.gov
Beyond their anti-inflammatory and protease-inhibiting actions, certain constituents have been studied for their effects on enzymes related to oxidative stress. Prophylactic application of lupeol was found to counteract the depletion of antioxidant enzymes like catalase, glutathione (B108866) peroxidase, glutathione reductase, and glutathione S-transferase caused by oxidative stressors. umn.edu Additionally, lupeol significantly inhibited the activity of ornithine decarboxylase, a key enzyme in polyamine biosynthesis that is associated with skin tumorigenesis. umn.edu
The collective findings from these biochemical assays underscore the significant potential of Butyrospermum parkii constituents to modulate enzymatic pathways central to inflammation, tissue integrity, and cellular protection.
Research Findings on Enzymatic Inhibition
The following table summarizes the inhibitory effects of specific triterpene esters isolated from Butyrospermum parkii on TPA-induced inflammation in biochemical assays. The 50% inhibitory dose (ID50) represents the concentration of the compound required to reduce the inflammatory response by half, providing a quantitative measure of their anti-inflammatory potency.
| Compound | 50% Inhibitory Dose (ID50) [µmol/ear] |
| α-Amyrin Acetate | 0.75 |
| β-Amyrin Acetate | 0.5 |
| Lupeol Acetate | 0.3 |
| Butyrospermol Acetate | 0.6 |
| α-Amyrin Cinnamate | 0.3 |
| β-Amyrin Cinnamate | 0.2 |
| Lupeol Cinnamate | 0.15 |
| Butyrospermol Cinnamate | 0.2 |
| Data sourced from studies on TPA-induced inflammation in mice. nih.govchopsaver.com |
Advanced Analytical Methodologies for Butyrospermum Parkii Chemical Characterization and Quality Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are pivotal in separating the various chemical constituents of shea butter, allowing for their individual quantification and identification.
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometry (MS) detector, is a cornerstone for the analysis of fatty acids and volatile compounds in shea butter. The fatty acid composition is a critical determinant of the physical properties of shea butter. cifor-icraf.org For analysis, the triglycerides in the butter are first converted into their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification. mdpi.com These more volatile FAMEs are then separated and quantified by GC.
The fatty acid profile of shea butter is dominated by stearic acid and oleic acid, with their relative proportions significantly influencing the butter's consistency. researchgate.netmdpi.com Other fatty acids present in smaller quantities include palmitic acid, linoleic acid, and arachidic acid. researchgate.netbelchem.com The exact composition can vary depending on the geographical origin, climatic conditions, and processing methods. cifor-icraf.orgresearchgate.net For instance, shea butter from West Africa is often reported to have a higher stearic acid content, while variations exist even within regions. cifor-icraf.org
GC-MS is also instrumental in identifying the volatile compounds that contribute to the aroma profile of shea butter. researchgate.net These can include aldehydes, ketones, alcohols, and acids, which are often products of fatty acid degradation or Maillard reactions during processing. researchgate.netresearchgate.net
Table 1: Typical Fatty Acid Composition of Butyrospermum parkii (Shea) Butter Determined by GC
| Fatty Acid | Composition Range (%) |
|---|---|
| Stearic Acid (C18:0) | 25.6 - 56.8 |
| Oleic Acid (C18:1) | 37 - 62 |
| Palmitic Acid (C16:0) | 2.6 - 9.0 |
| Linoleic Acid (C18:2) | 3.5 - 8.4 |
| Arachidic Acid (C20:0) | 0.5 - 3.0 |
Source: cifor-icraf.orgbelchem.comcir-safety.orgtypology.com
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing the less volatile, high-molecular-weight compounds in shea butter's unsaponifiable fraction, such as triterpenes, tocopherols (B72186), and phenolic compounds. nih.govresearchgate.netnih.gov These compounds are largely responsible for the therapeutic and antioxidant properties of shea butter.
HPLC analysis has revealed a complex mixture of triterpene alcohols and their esters, including α-amyrin, β-amyrin, lupeol (B1675499), and butyrospermol (B1668138), often esterified with cinnamic and acetic acids. cir-safety.orgtypology.com These triterpenes are known for their anti-inflammatory and UV-absorbing properties. typology.com
Tocopherols (Vitamin E) are significant antioxidants found in shea butter. HPLC analysis has shown that α-tocopherol is the principal form, with its concentration varying significantly based on the climate of the region where the shea tree grows. nih.govbgu.ac.ilkuatra.com.tr Shea butters from hotter, drier climates tend to have higher levels of α-tocopherol. nih.govkuatra.com.tr
Furthermore, HPLC coupled with mass spectrometry (LC-MS) has been used to identify various phenolic constituents in shea kernels, including gallic acid, catechin (B1668976), epicatechin, and their gallate derivatives, as well as quercetin (B1663063) and trans-cinnamic acid. cir-safety.orgcir-safety.org These compounds contribute to the antioxidant capacity of shea butter. nih.gov
Table 2: Major Triterpene Esters in Butyrospermum parkii (Shea) Butter Identified by HPLC
| Triterpene Ester | Mean Percentage of Total Triterpene Esters (%) |
|---|---|
| α-amyrin cinnamate (B1238496) | 29.3 |
| Butyrospermol cinnamate | 14.8 |
| α-amyrin acetate (B1210297) | 14.1 |
| Lupeol cinnamate | 9.0 |
| β-amyrin cinnamate | 7.6 |
| Lupeol acetate | 7.2 |
| Butyrospermol acetate | 5.8 |
| β-amyrin acetate | 4.9 |
Source: cir-safety.org
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with the sensitivity of the human nose as a detector. pfigueiredo.orgmdpi.com This method is crucial for identifying the specific volatile compounds, known as key odorants, that are responsible for the characteristic aroma of shea butter. mdpi.comresearchgate.net
In a GC-O analysis, the effluent from the GC column is split, with one portion going to a conventional detector (like MS or FID) and the other to a sniffing port where a trained analyst can detect and describe the odors of the eluting compounds. pfigueiredo.org This allows for the correlation of specific aroma notes with individual chemical compounds. nih.gov
Studies using GC-O have identified numerous aroma-active compounds in shea butter, including alcohols, aldehydes, ketones, esters, and pyrazines. mdpi.comresearchgate.net The technique of Aroma Extract Dilution Analysis (AEDA), often used in conjunction with GC-O, helps to rank the odorants based on their potency. mdpi.com For example, 3-hexanol (B165604) has been identified as a highly potent aroma compound in some shea butter samples. mdpi.com The profile of key odorants can be influenced by the extraction method used to produce the butter. mdpi.com
Spectroscopic Methods for Structural Elucidation and Fingerprinting
FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. youtube.com It is particularly sensitive to non-polar bonds and can provide information about the carbon-carbon double and single bonds in the fatty acid chains, giving insights into the degree of unsaturation. Both FTIR and FT-Raman can be used to create a unique "fingerprint" of a shea butter sample for quality control and authentication purposes. cuhk.edu.hk
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules. While less common for routine quality control of shea butter due to its expense and complexity, it is invaluable in research for definitively determining the structure of its components.
Proton (¹H) and Carbon-13 (¹³C) NMR can provide detailed information about the structure of triglycerides, including the position of different fatty acids on the glycerol (B35011) backbone (regiospecificity). This is crucial for understanding the physical properties of the butter. For instance, NMR can help to distinguish between different triacylglycerol isomers like stearic-oleic-stearic (SOS) and stearic-oleic-oleic (SOO), which are major components of shea butter. cir-safety.org
Pulsed NMR (p-NMR) is a more specialized NMR technique that can be used to determine the solid fat content (SFC) profile of shea butter at different temperatures. researchgate.net The SFC is a critical parameter for applications in the food and confectionery industries, as it dictates the melting behavior and texture of the butter. researchgate.net
UV-Vis Spectrophotometry for Conjugated Systems and Phenolics
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for the preliminary assessment and quantification of specific chemical constituents in shea butter, particularly those containing conjugated double bond systems and phenolic compounds. These compounds are significant as they contribute to the butter's stability, antioxidant properties, and UV-absorbing capabilities.
The principle of UV-Vis spectrophotometry is based on the absorption of ultraviolet or visible light by molecules containing chromophores. In shea butter, the presence of conjugated dienes and polyenes, as well as aromatic phenolic compounds, results in characteristic absorption spectra. The wavelength of maximum absorbance (λmax) and the intensity of the absorption are related to the structure and concentration of these chromophores.
Detailed research findings indicate that shea butter typically exhibits a significant absorbance peak in the UV region, often around 300 nm. nih.gov This absorption is largely attributed to the presence of cinnamic acid esters and other phenolic compounds, which are known to absorb in the 250-300 nm range. nih.govresearchgate.net The intensity of this peak can be correlated with the total phenolic content, providing a rapid method for assessing the antioxidant potential of a shea butter sample. Studies have demonstrated that the polar fractions of shea butter, rich in these phenolics, show strong radical-scavenging activity. nih.gov The UV-Vis spectrum profile can serve as a distinctive characteristic, and any deviation or adulteration with other fats could be detected through changes in the spectral profile. nih.gov
| Compound Class | Typical Absorbance Range (nm) | Significance in Shea Butter |
| Cinnamic Acid Esters | 250 - 300 | Contribution to UV absorption properties. nih.gov |
| Polyphenols | 280 - 320 | Antioxidant activity and stability. |
| Conjugated Dienes | 230 - 240 | Indicators of oxidation. |
| Carotenoids | 400 - 500 | Contribution to color. nih.gov |
Mass Spectrometry-Based Platforms (e.g., LC-MS Lipidomics) for Comprehensive Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful platform for the comprehensive lipidomic profiling of shea butter. This technique allows for the detailed identification and quantification of a wide array of lipid species, providing a deep understanding of the butter's composition and quality. nih.gov
LC-MS-based lipidomics separates the complex mixture of lipids in shea butter based on their physicochemical properties before they are introduced into the mass spectrometer for detection and identification. youtube.com This separation is crucial for resolving isomeric and isobaric lipid species. clinlabint.com The high resolution and mass accuracy of modern mass spectrometers enable the precise determination of the elemental composition of individual lipid molecules. nih.gov
Research using LC-MS and other mass spectrometry techniques like MALDI-TOF-MS has revealed significant variations in the triacylglycerol (TAG) and diacylglycerol (DAG) profiles of shea butter depending on its geographical origin and processing methods. researchgate.net The major fatty acids typically identified are stearic acid and oleic acid, with smaller amounts of palmitic, linoleic, and arachidic acids. nih.govcifor-icraf.org The relative proportions of these fatty acids influence the physical properties of the butter. For instance, a higher content of stearic acid results in a harder butter, while a higher proportion of oleic acid leads to a softer consistency. nih.gov Lipidomic studies have shown that West African shea butter is often richer in stearic acid, whereas Ugandan varieties tend to be dominated by oleic acid. cifor-icraf.orgnih.gov
| Lipid Class | Major Species Identified | Significance |
| Triacylglycerols (TAGs) | POS, SOS, SOO, OOO | Determine the primary physical properties of the butter. researchgate.net |
| Diacylglycerols (DAGs) | PO, SO, OO | Can indicate the extent of enzymatic hydrolysis (lipase activity). researchgate.net |
| Fatty Acids | Stearic, Oleic, Palmitic, Linoleic | Building blocks of TAGs and DAGs, influencing melting behavior and nutritional properties. nih.govcifor-icraf.org |
| Unsaponifiable Matter | Triterpene alcohols, sterols | Contribute to the therapeutic and cosmetic properties. nih.gov |
Thermal Analysis Techniques for Crystalline Behavior of Lipid Fractions (e.g., Differential Scanning Calorimetry for component behavior, not just melting point)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique extensively used to characterize the crystalline behavior of the lipid fractions in shea butter. linseis.co.krjfda-online.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This allows for the observation of thermal events such as melting and crystallization, providing insights into the polymorphic forms and thermal stability of the fat. wikipedia.orgnih.gov
The melting and crystallization profiles of shea butter obtained from DSC are complex, reflecting its heterogeneous composition of various triacylglycerols. researchgate.net A typical DSC heating curve for shea butter shows a broad endothermic transition corresponding to melting, which can have multiple peaks or shoulders. These multiple thermal events are due to the melting of different crystalline forms of the TAGs present. The onset of melting for shea butter is often observed around 31°C, with the process completing at approximately 40°C. ijaers.comijaers.com
The cooling curve, or crystallization profile, provides information on how the fat solidifies. This is an exothermic process and is equally important for understanding the texture and consistency of the final product. The crystalline structure formed upon cooling can be influenced by the cooling rate and the presence of minor components. The data from DSC can be used to create a "thermal fingerprint" for shea butter, which is useful for quality control and detecting adulteration. jfda-online.com
| Thermal Parameter | Typical Value Range for Shea Butter | Significance |
| Melting Onset Temperature | 31.25 - 31.26 °C | Indicates the beginning of the melting process. ijaers.comijaers.com |
| Melting Endset Temperature | 40.16 - 40.2 °C | Point at which the butter is completely molten. ijaers.comijaers.com |
| Latent Heat of Fusion | 50.34 - 50.36 J/g | The energy required to melt the butter. ijaers.comijaers.com |
| Crystallization Temperature (Tc) | Varies with cooling rate | Temperature at which the fat solidifies, affecting its final texture. wikipedia.org |
Microstructural Analysis of Kernel Material (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the microstructural characteristics of shea butter kernels. SEM provides high-resolution, three-dimensional images of the sample surface, revealing details about the cellular structure, the distribution of fat globules, and the effects of processing on the kernel's integrity. nih.govnih.gov
In the context of shea butter production, SEM analysis can be used to visualize the raw kernel's internal structure, which consists of cells packed with lipid bodies (oleosomes). The morphology and arrangement of these structures can influence the efficiency of fat extraction. nih.gov
Furthermore, SEM is instrumental in evaluating the impact of different extraction methods (e.g., traditional, mechanical, solvent extraction) on the kernel's microstructure. For instance, images can show the extent of cell wall rupture and the depletion of lipids from the cells after extraction. nih.gov Comparing the microstructure of untreated kernels with that of the press cake (the residual material after oil extraction) can help in optimizing the extraction process for maximum yield. The technique can also be applied to study the microstructure of the butter itself, providing insights into its crystalline network.
| Microstructural Feature | Observation via SEM | Significance |
| Kernel Cell Structure | Intact, well-defined cells in untreated kernels. | The matrix from which the butter is extracted. |
| Lipid Bodies (Oleosomes) | Spherical bodies within the cells containing the fat. | The primary target for extraction. |
| Effect of Processing | Ruptured and collapsed cell structures in processed kernels. nih.gov | Indicates the efficiency of the extraction method. |
| Residual Fat in Press Cake | Presence or absence of lipid remnants in the cellular matrix. | Helps in assessing the completeness of the extraction. |
Biotechnological and Synthetic Biology Approaches for Butyrospermum Parkii Compound Production
Metabolic Engineering for Enhanced Lipid and Specialized Metabolite Biosynthesis in Planta
Metabolic engineering in plants aims to modify biosynthetic pathways to increase the production of desired compounds. While specific metabolic engineering studies on Butyrospermum parkii are still emerging, the principles established in other oil-producing plants can be applied. The primary goal in shea would be to increase the accumulation of triacylglycerols (TAGs), particularly the valuable 1,3-distearoyl-2-oleoyl-glycerol (SOS) which is a key component of shea butter.
Strategies for enhancing lipid biosynthesis in plants often follow a "push, pull, package, and protect" model. This involves:
Pushing carbon flux towards fatty acid synthesis by overexpressing key enzymes like acetyl-CoA carboxylase (ACC).
Pulling fatty acids into TAGs by upregulating enzymes such as diacylglycerol acyltransferases (DGATs). nih.gov
Packaging the newly synthesized oils into larger, more stable lipid droplets.
Protecting these lipids from degradation by knocking out genes involved in catabolism.
Transcriptome analysis of B. parkii has identified numerous genes involved in the TAG biosynthesis pathway, which are potential targets for metabolic engineering. nih.govnih.gov For instance, enhancing the expression of specific DGATs, which catalyze the final step of TAG synthesis, could significantly boost oil content. nih.gov Furthermore, understanding the regulation of specialized metabolite biosynthesis could lead to strategies to increase the concentration of compounds like triterpenes, which contribute to the unsaponifiable fraction of shea butter and have significant cosmetic and pharmaceutical properties.
Heterologous Expression of Butyrospermum parkii Biosynthesis Genes in Microbial Cell Factories (e.g., Saccharomyces cerevisiae) for Specific TAG Production
A powerful synthetic biology approach involves transferring the genetic machinery for shea butter production into fast-growing microorganisms like the yeast Saccharomyces cerevisiae. nih.govmdpi.com This method, known as heterologous expression, allows for the production of specific shea butter components in controlled fermentation systems, independent of geographical and climatic constraints.
A significant breakthrough in this area was the identification and functional characterization of genes involved in shea butter biosynthesis. nih.govnih.gov Through transcriptome analysis of shea fruit at different ripening stages, researchers have identified key genes in the TAG biosynthetic pathway. nih.govnih.govresearchgate.net
Key Research Findings:
Gene Identification: Transcriptome analysis of V. paradoxa fruits revealed numerous genes potentially involved in TAG biosynthesis, including 4 glycerol-3-phosphate acyltransferase (GPAT) genes, 8 lysophospholipid acyltransferase (LPAT) genes, and 11 diacylglycerol acyltransferase (DGAT) genes. nih.govnih.gov
Functional Expression in Yeast: Several of these identified genes were cloned and expressed in S. cerevisiae. nih.govnih.gov The expression of these shea genes altered the fatty acid and lipid profiles of the yeast, confirming their function. nih.govnih.gov
Key Enzymes for SOS Production: Notably, two DGAT genes, VpDGAT1 and VpDGAT7, were identified as functional DGATs from the shea tree. nih.govnih.gov Their expression in yeast suggests they could be instrumental for the microbial production of shea butter, particularly the valuable SOS triacylglycerol. nih.govnih.gov The strain overexpressing VpLPAT7 showed a significant increase in total fatty acid production. nih.gov
This research paves the way for creating microbial cell factories specifically designed to produce high-value components of shea butter.
| Gene Name | Gene Family | Function in TAG Biosynthesis |
| VpGPATs | Glycerol-3-phosphate acyltransferase | Catalyzes the initial step of acylating glycerol-3-phosphate. |
| VpLPATs | Lysophospholipid acyltransferase | Catalyzes the acylation of lysophosphatidic acid to form phosphatidic acid. |
| VpDGATs | Diacylglycerol acyltransferase | Catalyzes the final step in TAG synthesis, the acylation of diacylglycerol. |
Table 1: Key gene families from Butyrospermum parkii involved in TAG biosynthesis and expressed in Saccharomyces cerevisiae.
CRISPR-Cas Systems and Gene Editing for Targeted Modification of Biosynthetic Pathways
The advent of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) technology has revolutionized the field of genetics, offering a precise and efficient tool for genome editing. wikipedia.orgnih.govyoutube.com While direct application of CRISPR-Cas on Butyrospermum parkii is yet to be extensively reported, its potential for improving this species is immense.
CRISPR-Cas9, the most commonly used system, acts as "molecular scissors" guided to a specific location in the genome by a guide RNA (gRNA). wikipedia.orgnih.gov It can be used to:
Knock out genes: By creating a cut in the DNA that is then imperfectly repaired by the cell, a gene's function can be disabled. This could be used to eliminate enzymes that produce undesirable fatty acids or those that divert precursors away from TAG synthesis.
Activate or repress gene expression: A modified, "dead" Cas9 (dCas9) that can no longer cut DNA can be fused to activator or repressor domains. When guided to a gene's promoter region, it can enhance or suppress that gene's expression. This could be used to upregulate key enzymes in the shea butter biosynthetic pathway.
Precisely edit genes: By providing a DNA template along with the CRISPR-Cas9 machinery, specific changes can be made to a gene's sequence. This could be used to alter an enzyme's substrate specificity to favor the production of certain TAGs.
In the context of B. parkii, CRISPR could be used to target genes identified through transcriptomics to enhance the production of SOS TAGs or increase the content of valuable unsaponifiable compounds. This technology holds the promise of accelerating the breeding of elite shea tree varieties with improved traits, a process that is slow and challenging with conventional methods. nih.gov
Development of Molecular Markers for Marker-Assisted Breeding in Vitellaria paradoxa
Traditional breeding of tree species like Vitellaria paradoxa is a long and arduous process. Molecular markers, which are variations in the DNA sequence, can significantly accelerate this process through marker-assisted selection (MAS). nih.govyoutube.com MAS allows breeders to select for desirable traits at the seedling stage based on the presence of specific markers, rather than waiting years for the tree to mature and express the trait.
Several types of molecular markers have been used to study the genetic diversity of V. paradoxa, which is crucial for identifying superior genotypes for breeding programs. nih.govnih.govuliege.beresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov
Early Marker Systems: Initial studies used markers like Random Amplified Polymorphic DNA (RAPD) and chloroplast microsatellites to assess genetic variation across the shea tree's natural range, revealing distinct western and eastern population groups. nih.govresearchgate.net
Microsatellites (SSRs): More advanced studies have isolated and characterized polymorphic nuclear microsatellite markers, providing more powerful tools for genetic diversity and population structure analysis. nih.gov
Single Nucleotide Polymorphisms (SNPs): With the advent of next-generation sequencing, high-throughput genotyping using SNPs has become possible. A recent study genotyped 333 superior shea tree genotypes in Côte d'Ivoire using 7,559 SNP markers, revealing a moderate level of genetic diversity and classifying the genotypes into three genetic groups. nih.govuliege.be
Genome-Wide Association Studies (GWAS):
A pivotal advancement has been the use of GWAS to link specific molecular markers to important economic traits. A study on Vitellaria paradoxa subsp. nilotica identified several SNP markers associated with oil content and other seed characteristics. researchgate.net This is a critical step towards implementing MAS in shea tree breeding.
| Marker ID | Chromosome | Trait Associated | Phenotypic Variation Explained (%) |
| S8_43605016 | 8 | Fruit Fat Content | 15.79 |
| S1_30720144 | 1 | Fruit Fat Content | 9.21 |
| S12_32853547 | 12 | Kernel Length & Width | 13.14 |
| S6_46530240 | 6 | Kernel Length | 14.6 |
| S8_41696703 | 8 | Seed Oil Content | 13.31 |
| S9_32689981 | 9 | Seed Oil Content | 11.52 |
Table 2: Examples of significant SNP markers associated with key traits in Butyrospermum parkii, identified through Genome-Wide Association Studies. researchgate.net
The development of a reference genome for V. paradoxa has further enabled the discovery of millions of SNPs and the identification of fatty acid biosynthesis gene homologs. frontiersin.orgnih.gov These genomic resources are invaluable for designing effective breeding strategies and for the conservation of this important African tree species. The identification of quantitative trait loci (QTLs) for fatty acid composition, as demonstrated in other oil crops like olive and oil palm, is the next logical step for shea tree improvement. nih.govuludag.edu.trscispace.comwur.nlnih.gov
Ecological and Agronomic Influences on Butyrospermum Parkii Chemical Phenotypes
Impact of Geographical Origin and Climatic Conditions on Chemical Composition
The geographical location and prevailing climatic conditions of the shea tree are primary determinants of the chemical makeup of its butter, particularly influencing the fatty acid profile, as well as the content of unsaponifiable matter, including tocopherols (B72186) and triterpenes. A notable distinction exists between shea butter originating from West Africa and that from East Africa, primarily due to the presence of two different subspecies: Vitellaria paradoxa subsp. paradoxa in the west and Vitellaria paradoxa subsp. nilotica in the east.
Research indicates that West African shea butter is typically characterized by a higher proportion of stearic acid, resulting in a firmer texture. In contrast, East African shea butter, particularly from Uganda, generally contains a higher concentration of oleic acid, which imparts a softer consistency. This variation is significant for commercial applications, with the food industry often favoring the harder, stearic-rich butter, while the cosmetics industry may prefer the softer, oleic-rich variety for its moisturizing properties.
A comparative analysis of shea butter from four African countries—Mali, Burkina Faso, Nigeria, and Uganda—revealed substantial variability in triacylglycerol, fatty acid, and polycyclic triterpene compositions. worldagroforestry.org Oleic acid was the dominant fatty acid in samples from Uganda, whereas stearic acid was predominant in the West African samples. worldagroforestry.org
Beyond the east-west divide, localized climatic factors also play a crucial role. A study of tocopherol content in shea butter from 11 African countries demonstrated a strong correlation between climate and α-tocopherol levels. cifor-icraf.orgceu.edu Shea butter from hot, dry climates, such as N'Djamena, Chad, exhibited the highest concentrations of α-tocopherol, a potent antioxidant. Conversely, samples from cooler, highland areas, like those in northern Uganda, had the lowest levels. cifor-icraf.orgceu.edu This suggests that temperature and aridity may stimulate the production of this protective compound in the shea kernel.
The unsaponifiable fraction of shea butter, which contains bioactive compounds like triterpenes, also shows regional variation. For instance, acetyl and cinnamyl polycyclic triterpene levels have been found to be highest in shea butter from Nigeria. worldagroforestry.org
The following tables present a compilation of data from various studies, illustrating the impact of geographical origin on the chemical composition of shea butter.
Table 1: Fatty Acid Composition (%) of Butyrospermum parkii Butter from Various African Regions
| Region/Country | Palmitic Acid (%) | Stearic Acid (%) | Oleic Acid (%) | Linoleic Acid (%) | Arachidic Acid (%) | Source(s) |
|---|---|---|---|---|---|---|
| West Africa | ||||||
| Nigeria | 3.7 - 5.4 | 45.1 - 49.7 | 37.2 - 43.4 | 5.8 - 7.4 | - | specialchem.com |
| Southwestern Nigeria | 3.5 | 41.8 | 46.0 | 6.6 | - | scispace.com |
| Ghana (Tamale) | 3.0 | 52.4 | 36.3 | 5.4 | 1.5 | specialchem.com |
| East Africa | ||||||
| Uganda | 6.52 - 8.12 | 28.65 - 30.94 | 54.99 - 57.72 | 6.18 - 7.79 | 0.65 - 0.90 | butterwise.com |
Table 2: Tocopherol and Triterpene Content in Butyrospermum parkii Butter from Different Climatic Zones
| Location | Climate | Total Tocopherol (µg/g) | α-Tocopherol (µg/g) | Acetyl and Cinnamyl Polycyclic Triterpenes (%) | Source(s) |
|---|---|---|---|---|---|
| N'Djamena, Chad | Hot, Dry | 786 (average) | 414 (average) | - | cifor-icraf.orgceu.edu |
| Northern Uganda | Cool, Highland | 87 (median) | 29 (average) | - | cifor-icraf.orgceu.edu |
| Nigeria | - | - | - | 3.69 - 12.57 (mean) | worldagroforestry.org |
Soil Composition and Nutrient Availability Effects on Kernel Lipid Content
The soil environment in which shea trees grow has a discernible effect on the lipid content of the kernels, although its influence on the qualitative chemical properties of the butter, such as the fatty acid profile, appears to be less significant. Research conducted in the northern region of Ghana has shed light on the relationship between specific soil characteristics and the fat content of shea kernels.
A study involving soil and shea butter samples from four districts in northern Ghana found that certain soil properties positively correlated with the fat content of the shea kernels. worldagroforestry.orgmdpi.com Specifically, higher levels of soil organic matter, soil organic carbon, and soil nitrogen were associated with a greater fat content in the kernels. worldagroforestry.orgmdpi.com The study also indicated that sandy soil textures had a positive impact on fat content. worldagroforestry.org Conversely, a higher cation exchange capacity (CEC) of the soil, which is the soil's ability to hold positively charged ions, was found to have a negative effect on the kernel's fat content. worldagroforestry.orgmdpi.com
Vitellaria paradoxa is known to tolerate a range of soil types, including dry and sandy clay soils with good humus content, as well as lateritic and stony sites. globalresiliencepartnership.org However, it generally performs better in well-drained, fertile soils and may exhibit stunted growth and lower yields on infertile or shallow soils. cifor-icraf.org
The table below summarizes the findings from the study in northern Ghana, illustrating the correlation between soil properties and the fat content of shea kernels.
Table 3: Correlation of Soil Properties with Shea Kernel Fat Content in Northern Ghana
| Soil Property | Average Value | Impact on Kernel Fat Content | Average Fat Content (%) | Source(s) |
|---|---|---|---|---|
| Soil Organic Matter | 1.78% | Positive | 48.69 | worldagroforestry.orgmdpi.com |
| Soil Organic Carbon | 1.03% | Positive | 48.69 | worldagroforestry.orgmdpi.com |
| Soil Nitrogen | 0.10% | Positive | 48.69 | worldagroforestry.orgmdpi.com |
| Soil Texture | Sandy | Positive | 48.69 | worldagroforestry.org |
| Cation Exchange Capacity (CEC) | 6.61% | Negative | 48.69 | worldagroforestry.orgmdpi.com |
Environmental Stressors (e.g., Drought, Pathogens) and Their Correlation with Secondary Metabolite Production
Environmental stressors, both abiotic (such as drought) and biotic (such as pathogens), can significantly influence the production of secondary metabolites in Butyrospermum parkii. These compounds, which are not directly involved in the primary processes of growth and development, often play a crucial role in the plant's defense and adaptation mechanisms.
Drought Stress: Prolonged periods of drought are a significant abiotic stressor for the shea tree. Climate change is exacerbating this issue, leading to reduced rainfall and impacting both the quantity and quality of shea nuts. researchgate.net While direct quantitative studies on the specific changes in secondary metabolites in shea kernels under drought are limited, it is a well-established principle in plant physiology that drought stress can trigger an increase in the production of certain secondary metabolites, such as phenolic compounds and antioxidants, as a protective response. scispace.combutterwise.com These compounds help the plant to mitigate oxidative damage caused by stress. The observed higher levels of α-tocopherol in shea butter from hot, dry climates may be an example of this adaptive response. cifor-icraf.orgceu.edu
Pathogens: Biotic stressors, including fungal pathogens, also stimulate the production of defensive secondary metabolites in plants. Phytochemical screenings of various parts of the Vitellaria paradoxa tree, including the leaves, bark, and roots, have revealed the presence of a rich array of secondary metabolites such as alkaloids, tannins, flavonoids, steroids, and phenols. globalresiliencepartnership.orgglobalshea.com These compounds have demonstrated significant antifungal activity against a range of pathogens. globalresiliencepartnership.org
For instance, ethanolic extracts from the bark of Vitellaria paradoxa have shown potent efficacy against dermatophytes, which are fungi that cause skin, hair, and nail infections. globalresiliencepartnership.org This indicates that in response to pathogenic attacks, the shea tree synthesizes these compounds as a defense mechanism. While this research has primarily focused on the vegetative parts of the tree, it is plausible that a systemic response to infection could also influence the chemical composition of the kernels and, consequently, the butter. However, more research is needed to establish a direct correlation between specific pathogen infections and the secondary metabolite profile of shea butter.
The following table provides an overview of the types of secondary metabolites found in Vitellaria paradoxa and their potential role in responding to environmental stressors.
Table 4: Secondary Metabolites in Vitellaria paradoxa and Their Potential Stress Response Functions
| Secondary Metabolite | Plant Part(s) | Potential Role in Stress Response | Source(s) |
|---|---|---|---|
| Alkaloids | Leaves, Bark, Roots | Defense against pathogens and herbivores | globalresiliencepartnership.orgglobalshea.com |
| Tannins | Leaves, Bark, Roots | Defense against pathogens, antioxidant activity | globalresiliencepartnership.orgglobalshea.com |
| Flavonoids | Leaves, Bark, Roots | Antioxidant activity, UV protection, defense against pathogens | globalresiliencepartnership.orgglobalshea.com |
| Steroids | Leaves, Bark, Roots | Membrane stability, signaling molecules in stress response | globalresiliencepartnership.orgglobalshea.com |
| Phenols | Leaves, Bark, Roots | Antioxidant activity, defense against pathogens | globalresiliencepartnership.orgglobalshea.com |
| Saponins (B1172615) | Bark, Roots | Antifungal and antibacterial activity | globalresiliencepartnership.org |
Sustainable Cultivation Practices and Their Role in Maintaining Chemical Diversity
Sustainable cultivation practices, such as agroforestry and organic farming, play a vital role in the conservation of Butyrospermum parkii genetic resources and the maintenance of its chemical diversity. These practices not only contribute to the long-term health of the shea parklands but can also influence the chemical quality of the resulting shea butter.
Agroforestry Systems: Shea trees are a cornerstone of traditional agroforestry systems in the Sahel region of Africa. In these systems, shea trees are integrated with other crops on smallholder farms. globalresiliencepartnership.org This practice has several benefits that can indirectly support the chemical diversity of the shea tree population. Agroforestry can improve the microclimate by providing shade, which helps to conserve soil moisture and can lead to higher fruit yields. mdpi.com By maintaining a diverse agricultural landscape, agroforestry helps to preserve the genetic diversity of the local shea tree population, which is a key factor in maintaining a wide range of chemical phenotypes.
Organic Farming: The principles of organic farming, which prohibit the use of synthetic fertilizers and pesticides, can have a direct impact on the chemical composition of shea butter. A study comparing shea butter sourced from organic and inorganic (conventionally farmed) fields found significant differences in their chemical profiles. researchgate.net Shea butter from organic fields exhibited lower levels of free fatty acids (FFA), moisture content, pH, unsaponifiable matter, and insoluble impurities. researchgate.net A lower FFA value is often considered an indicator of higher quality butter, particularly for the cosmetic and food industries.
The avoidance of pesticides in organic systems is also crucial, as it prevents the contamination of the shea nuts and butter with chemical residues. butterwise.com This is particularly important for products intended for the international market, which often have strict regulations regarding pesticide levels.
The following table compares the chemical properties of shea butter from organic and inorganic fields, based on the findings of the aforementioned study.
Table 5: Comparison of Chemical Properties of Shea Butter from Organic and Inorganic Fields
| Chemical Property | Organic Shea Butter | Inorganic Shea Butter | Source(s) |
|---|---|---|---|
| Free Fatty Acids (FFA) | Lower | Higher | researchgate.net |
| Moisture Content | Lower | Higher | researchgate.net |
| pH | Lower | Higher | researchgate.net |
| Unsaponifiable Matter | Lower | Higher | researchgate.net |
| Insoluble Impurities | Lower | Higher | researchgate.net |
| Peroxide Value | Lower | Higher | researchgate.net |
By adopting sustainable practices, farmers can not only enhance the resilience of their shea parklands to climate change and other threats but also contribute to the production of high-quality shea butter with a desirable chemical profile, thereby improving their livelihoods and ensuring the long-term viability of this valuable natural resource.
Future Research Trajectories and Unexplored Avenues in Butyrospermum Parkii Chemical Research
Elucidation of Novel Minor Components and Their Biosynthetic Routes
A study analyzing shea butter samples from various African regions identified over fifty aromatic compounds, including those that may have been introduced during processing. wordpress.com The unsaponifiable matter, which can range from 1-19%, is of particular interest as it contains a wealth of bioactive compounds. researchgate.net The exact composition of this fraction can vary depending on the geographic origin and the genetic makeup of the shea tree. researchgate.net
Furthermore, understanding the biosynthetic pathways of these minor components is a critical research avenue. While the general pathway for triacylglycerol (TAG) biosynthesis in shea has been proposed, the specific enzymes and regulatory mechanisms governing the synthesis of minor components are largely unknown. researchgate.netnih.gov Transcriptome analysis has revealed numerous genes potentially involved in TAG biosynthesis, but further investigation is needed to elucidate the pathways for other compounds. nih.gov Identifying these pathways could enable the metabolic engineering of shea trees or microbial systems to produce higher yields of desirable minor components.
Advanced Structural-Activity Relationship Studies of Isolated Bioactive Compounds
The bioactive properties of shea butter are largely attributed to its rich profile of triterpenes, including lupeol (B1675499), α-amyrin, and β-amyrin, which are known for their anti-inflammatory effects. manscrub.co.uk These compounds, found as acetyl and cinnamoyl esters, are of significant interest for cosmetic and pharmaceutical applications. cosmeticsandtoiletries.com Future research should delve deeper into the structure-activity relationships (SAR) of these and other isolated bioactive compounds.
SAR studies would involve systematically modifying the chemical structures of these compounds and evaluating how these changes affect their biological activity. For instance, creating a library of lupeol esters with different fatty acid chains could reveal how lipophilicity influences its anti-inflammatory and protease-inhibiting activities. cosmeticsandtoiletries.com Research has already shown that lupeol can modulate the expression of various molecules involved in inflammation, such as cytokines and proteases. cosmeticsandtoiletries.com Advanced SAR studies could lead to the development of semi-synthetic derivatives with enhanced potency and selectivity for specific biological targets.
Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding
A holistic, systems-level understanding of Butyrospermum parkii can be achieved through the integration of multi-omics data. nih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological processes occurring within the shea tree, from gene expression to metabolite production. nih.gov
Genomic and transcriptomic studies have already begun to identify genes involved in triacylglycerol biosynthesis. researchgate.netnih.gov By combining this data with proteomic analyses, researchers can identify the specific enzymes responsible for synthesizing not only the major lipids but also the minor bioactive components. Metabolomic profiling would then allow for the direct measurement of these compounds, providing a direct link between gene expression, protein function, and the final chemical phenotype of the shea butter.
This integrated approach can help to:
Identify key regulatory genes and pathways that control the production of desirable compounds.
Understand how environmental factors and genetic diversity influence the chemical composition of shea butter. researchgate.net
Develop molecular markers for breeding programs aimed at improving shea butter quality.
Publicly available multi-omics datasets and data integration tools are becoming increasingly available, paving the way for more sophisticated research in this area. nih.govresearchgate.net
Development of Biocatalytic Strategies for Targeted Modification of Butyrospermum parkii Lipids
Biocatalysis offers a promising avenue for the targeted modification of shea butter lipids to create novel, high-value products. scielo.org.mx Unlike traditional chemical methods, enzymatic processes are highly specific, operate under mild conditions, and generate less waste. redalyc.org Lipases are particularly useful for lipid modification due to their ability to selectively hydrolyze and esterify triglycerides. ocl-journal.org
Future research in this area could focus on:
Enzymatic Interesterification: This process can be used to alter the fatty acid composition of shea butter to create structured lipids with specific melting profiles and functionalities, such as cocoa butter equivalents. redalyc.orgnih.gov
Glycerolysis: The use of enzymes to produce mono- and diglycerides from shea butter, which have applications as emulsifiers and in drug delivery systems. nih.gov One study successfully used lipase-catalyzed transesterification to create diglyceride-enriched shea butter. researchgate.net
Synthesis of Novel Esters: Lipases can be used to synthesize novel esters of shea butter's bioactive triterpenes, potentially enhancing their solubility and skin permeability for cosmetic applications.
The selection of the appropriate enzyme and reaction conditions is crucial for achieving the desired modification. researchgate.net Continued research into novel enzymes and process optimization will expand the possibilities for creating tailored shea butter derivatives.
Investigation of Long-Term Chemical Stability and Degradation Pathways Under Controlled Conditions
Ensuring the long-term chemical stability of shea butter is essential for its use in food, cosmetic, and pharmaceutical products. While shea butter is relatively stable due to its low content of polyunsaturated fats, it can still undergo degradation over time, leading to rancidity and a loss of quality. wordpress.com
Future research should systematically investigate the chemical stability of shea butter under various controlled conditions, including different temperatures, light exposures, and oxygen levels. A study on the effect of storage time and temperature found that refrigeration slowed down the increase in free fatty acid and peroxide values compared to room temperature storage. longdom.org
Key areas for investigation include:
Oxidative Stability: Although shea butter has a low peroxide value initially, the long fatty acid chains can degrade through auto-oxidation. researchgate.netcifor-icraf.org Research should focus on identifying the primary and secondary oxidation products and the factors that accelerate this process.
Hydrolytic Stability: The breakdown of triglycerides into free fatty acids can be influenced by moisture content and enzymatic activity. longdom.org
Degradation of Bioactive Components: The stability of the valuable triterpene esters and other minor components under different storage conditions needs to be assessed to ensure the long-term efficacy of shea butter products.
Understanding these degradation pathways will enable the development of optimal storage conditions and the potential use of natural antioxidants to extend the shelf-life of shea butter and its derivatives.
Q & A
Basic Research Questions
Q. What are the key compositional differences between solvent-fractionated and traditionally extracted shea butter, and how do they impact functional properties in cosmetic formulations?
- Methodology : Compare fatty acid profiles (e.g., stearic, oleic acids) and unsaponifiable content (e.g., triterpenes, phenols) using gas chromatography (GC) and high-performance liquid chromatography (HPLC). Traditional methods yield 46–52% fat with higher polar compounds, while solvent fractionation (e.g., acetone) isolates solid stearin (high triacylglycerols, TAGs) and liquid olein fractions .
- Data Contradiction : Traditional extraction retains more polar lipids but has lower purity, whereas solvent methods improve TAG content but require energy-intensive solvent recovery .
Q. How do enzyme-assisted aqueous extraction methods improve shea butter yield compared to traditional mechanical pressing?
- Experimental Design : Treat shea kernels with lipase, pectinase, and cellulase (individually or combined) to hydrolyze cell walls. Optimal yields (70% efficiency) occur with a triple-enzyme cocktail, surpassing traditional methods (52% fat yield) .
- Limitations : Enzyme costs and scalability challenges may offset yield gains in industrial settings .
Q. What safety thresholds for shea butter in cosmetic formulations are supported by toxicological assessments?
- Methodology : Review Cosmetic Ingredient Review (CIR) ≤100% safe in leave-on products and ≤10% in rinse-off formulations. Assess pesticide residues via GC-MS and apply Threshold of Toxicological Concern (TTC) for impurities .
- Contradictions : Some studies report allergenic potential from cinnamate esters, but CIR deems risks negligible at recommended concentrations .
Advanced Research Questions
Q. How can thermodynamic modeling resolve inconsistencies in lipid crystallization behavior during solvent fractionation?
- Methodology : Use the Lipids Database to simulate phase equilibria of shea butter TAGs in polar solvents (e.g., acetone). Validate models against empirical melting curves and crystallization kinetics .
- Case Study : Models predict optimal solvent-to-oil ratios (1:4) and cooling rates (-5°C) to maximize stearin purity (>90% TAGs) .
Q. What process retrofits minimize energy consumption in solvent recovery systems for shea butter fractionation?
- Approach : Apply heat integration (e.g., side-draw columns) and ammonia refrigeration cycles. Retrofit designs reduce energy use by 40% (855 kW savings) and lower global warming potential (GWP) .
- Trade-offs : Higher capital costs (4.7 M€) vs. long-term payback (3 years) .
Q. How do conflicting reports on shea butter’s antioxidant capacity correlate with its geographical origin and processing history?
- Experimental Design : Quantify phenolic content (Folin-Ciocalteu assay) and antioxidant activity (DPPH/FRAP) in shea butter from West Africa (e.g., Ghana vs. Uganda). Control for pre-treatment variables (roasting temperature, fermentation time) .
- Contradiction : Ugandan samples show higher phenols but lower oxidative stability due to residual shea cake impurities .
Methodological Guidance
Q. What frameworks are recommended for structuring research questions on shea butter’s bioactive compounds?
- Tools : Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies (e.g., "Does shea stearin [I] improve skin barrier function [O] vs. petrolatum [C] in eczema patients [P]?"). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. How to address data gaps in shea butter’s ecotoxicological profile for sustainable sourcing initiatives?
- Strategy : Conduct life-cycle assessments (LCAs) of water use (~288 days/year plant operation) and shea cake waste valorization (e.g., fertilizer trials showing 50% improved crop growth) .
Tables for Key Findings
| Parameter | Traditional Extraction | Solvent Fractionation | Enzyme-Assisted |
|---|---|---|---|
| Fat Yield (%) | 46–52 | 70 | 70 |
| Energy Use (kW/kg) | Low | High (855 kW) | Moderate |
| TAG Purity (%) | 60–75 | 85–90 | 75–80 |
| Safety Threshold (CIR) | ≤100% (leave-on) | ≤100% (leave-on) | ≤100% (leave-on) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
